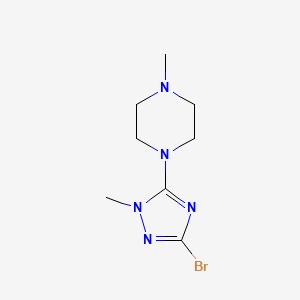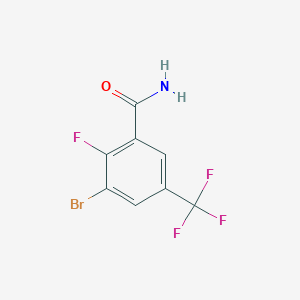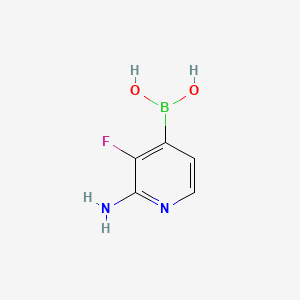![molecular formula C8H10F3N3O B3034766 4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 219929-48-3](/img/structure/B3034766.png)
4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
The compound "4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one" is a chemical that appears to be related to the field of organic synthesis, particularly in the context of pyrazole derivatives. Pyrazoles are a class of organic compounds with significant pharmaceutical and agrochemical applications due to their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the provided papers. For instance, paper discusses the reaction of Methyl 2-benzoylamino-3-dimethylaminopropenoate with various diketones to produce substituted pyranones, which are structurally related to the target compound. Similarly, paper describes the preparation of Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate and its use in synthesizing a wide range of heterocyclic compounds, including pyrroles and pyranones. Paper focuses on the regioselective synthesis of ethyl pyrazolecarboxylates from related precursors, showcasing the versatility of dimethylaminomethylene intermediates in heterocyclic synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing nitrogen atoms. The structure of the target compound would likely exhibit a similar ring system with additional substituents that influence its reactivity and physical properties. The papers provided do not directly describe the molecular structure of the target compound but do provide insights into the structural analysis of related compounds through techniques such as NMR and X-ray diffraction, as mentioned in paper .
Chemical Reactions Analysis
The chemical reactivity of the target compound can be inferred from the reactions described in the papers. For example, the reactivity of dimethylaminomethylene intermediates with diketones and hydrazines to form fused ring systems and pyrazole derivatives is highlighted in papers and . These reactions are likely to involve nucleophilic addition and cyclization steps, which are common in the synthesis of heterocyclic compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one" are not detailed in the provided papers, we can deduce that the presence of dimethylamino and trifluoromethyl groups would affect the compound's polarity, solubility, and stability. The physical properties such as melting point, boiling point, and solubility are typically determined experimentally and are crucial for the practical application of the compound in various fields.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
The synthesis and characterization of pyrazolone derivatives, including compounds similar to "4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one," are a significant area of research. For example, Holzer et al. (2003) explored the synthesis of spiro-fused azirino-pyrazolones, a novel heterocyclic system, through reactions involving acyl-hydroxy-pyrazoles and hydroxylamine, followed by treatment with trichloroacetyl isocyanate and potassium carbonate. These compounds, including structures related to the target compound, were elucidated using X-ray crystallography and NMR spectroscopy (Holzer, Claramunt, Pérez-Torralba, Guggi, & Brehmer, 2003).
Nonlinear Optical Properties
Another application of compounds structurally related to "4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one" is in the field of nonlinear optics. Moylan et al. (1996) synthesized symmetric derivatives of a similar compound, 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran, and investigated their nonlinear optical properties and thermal stability. The study found that these compounds exhibit larger hyperpolarizabilities than expected, potentially due to the presence of two excited electronic states contributing to the hyperpolarizability. This finding suggests applications in electro-optical devices and materials science (Moylan, Ermer, Lovejoy, Mccomb, Leung, Wortmann, Krdmer, & Twieg, 1996).
Propriétés
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-2-methyl-5-(trifluoromethyl)pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O/c1-13(2)4-5-6(8(9,10)11)12-14(3)7(5)15/h4H,1-3H3/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROGYKLLIVQYOT-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C)C)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\N(C)C)/C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



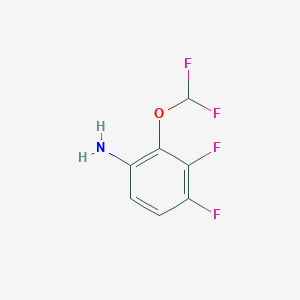
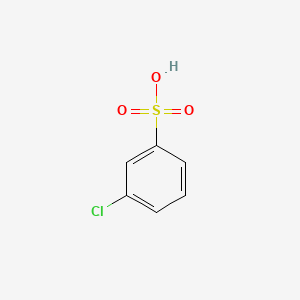
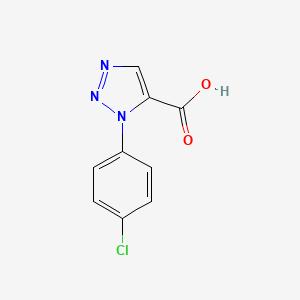

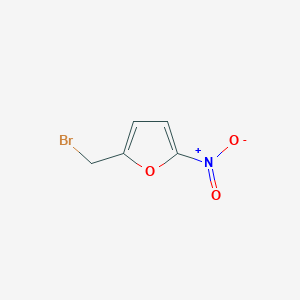
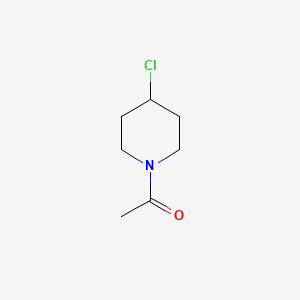
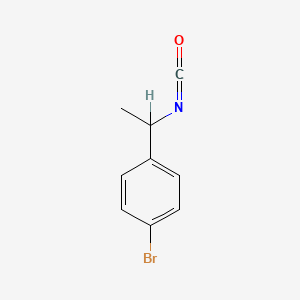
![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)
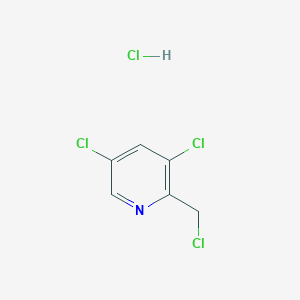
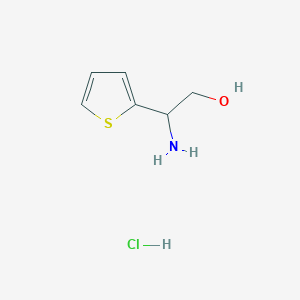
![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)
